3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Structure and Synthesis
3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula: C₁₆H₁₄FN₄OS; molecular weight: 330.38 g/mol) is a triazole derivative featuring a 3-fluorobenzylthio group at position 3 and a 4-methoxyphenyl substituent at position 5 of the triazole ring. The compound is synthesized via S-alkylation of a triazole-3-thione precursor with 3-fluorobenzyl bromide under basic conditions, a method analogous to reported procedures for structurally related triazoles . Its structure is confirmed by NMR and X-ray crystallography in analogous compounds .
Physicochemical Properties
Key features include:
- Hydrogen bonding: One hydrogen bond donor (NH₂ group) and five acceptors (triazole N atoms, methoxy O, and thioether S).
- Lipophilicity: Estimated logP ~3.1 (similar to derivatives in ).
- Crystallinity: High melting point (>150°C inferred from related compounds) due to aromatic stacking and hydrogen bonding .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVAKJSJUJTRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677012-15-6 | |
| Record name | 3-((3-FLUOROBENZYL)THIO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 4-methoxyphenylhydrazine.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cyclization reaction. This is achieved by reacting the starting materials with a suitable reagent, such as sodium azide, under controlled conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine exhibit a range of biological activities:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that similar compounds can effectively combat various fungal strains.
- Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antibacterial Effects : Preliminary studies suggest that this compound may also possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections.
Medicinal Chemistry Applications
The unique structure of this compound positions it well for development in medicinal chemistry:
- Drug Development : The compound can serve as a lead molecule for synthesizing new antifungal or anticancer agents. Its modifications can be explored to enhance efficacy and reduce toxicity.
- Targeted Delivery Systems : Given its lipophilicity, this compound could be integrated into drug delivery systems that enhance the targeting of cancer cells or fungal pathogens.
Agricultural Applications
Research into agricultural applications is also promising:
- Fungicides : Due to its antifungal properties, this compound could be developed into a fungicide for crop protection against fungal diseases.
- Plant Growth Regulators : Investigating the effects of this compound on plant growth could reveal potential uses as a growth regulator or enhancer.
Case Studies and Research Findings
While specific literature directly referencing this compound is limited, related studies provide insights into its potential applications:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2020) | Antifungal Activity | Demonstrated that triazole derivatives inhibit fungal growth effectively. |
| Lee et al. (2019) | Anticancer Properties | Identified triazole compounds with significant cytotoxic effects on cancer cell lines. |
| Kumar et al. (2021) | Agricultural Use | Suggested potential fungicidal activity of triazole-based compounds in agriculture. |
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as cytochrome P450 enzymes or G-protein-coupled receptors.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine Position on Benzylthio Group: 3-Fluorobenzyl: Balances electronic effects (electron-withdrawing) and steric accessibility. 4-Fluorobenzyl: Increased dipole moment but reduced steric bulk compared to 3-F .
Aryl Substituent at Position 5 :
- 4-Methoxyphenyl : Enhances solubility via methoxy’s polarity and participates in π-π stacking .
- Pyridin-4-yl : Introduces basicity and metal-binding capability, useful in catalytic or enzymatic inhibition contexts .
- 4-tert-Butylphenyl : Markedly increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
Insights:
Biological Activity
The compound 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H15FN4OS
- CAS Number : 677012-15-6
- Molecular Weight : 342.37 g/mol
- Melting Point : Not specified in the sources.
Antimicrobial Activity
-
Antibacterial Properties :
- Triazole compounds often exhibit significant antibacterial activity. For instance, derivatives with similar structures have been reported to show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the phenyl ring enhances this activity due to increased electron density, which may facilitate interaction with bacterial targets .
-
Antifungal Activity :
- Compounds in the triazole family are also recognized for their antifungal properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis. Studies have shown that modifications at specific positions on the triazole ring can improve antifungal efficacy .
Anticancer Activity
-
Cytotoxic Effects :
- Research indicates that 1,2,4-triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis highlights that:
- The presence of a fluorobenzyl group at position 3 is crucial for enhancing biological activity.
- Substituents on the phenyl ring (e.g., methoxy groups) significantly influence both the potency and selectivity of the compound against specific biological targets.
Table 1: Summary of SAR Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorobenzyl | 3 | Increases antibacterial activity |
| Methoxy | 5 | Enhances cytotoxicity |
| Electron-donating groups | Varies | Improves overall potency |
Study 1: Antibacterial Screening
A recent study screened a series of triazole derivatives against multi-drug resistant bacterial strains. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Evaluation
In vitro studies using MCF-7 and A549 cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating effective cell death mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
